Cas no 72965-17-4 (ethyl 4,5-dimethyl-2-(propanoylamino)thiophene-3-carboxylate)

Ethyl 4,5-dimethyl-2-(propanoylamino)thiophene-3-carboxylate is a thiophene-based derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a carboxylate ester and an amide functional group, enhancing reactivity for further synthetic modifications. The compound's thiophene core contributes to its stability and versatility in heterocyclic chemistry. Key advantages include its role as an intermediate in the synthesis of bioactive molecules, particularly those targeting enzyme inhibition or receptor modulation. The ethyl ester group improves solubility in organic solvents, facilitating purification and downstream reactions. Its well-defined crystalline properties ensure consistent purity, making it suitable for rigorous experimental applications. This compound is valued for its synthetic utility in medicinal chemistry and material science.
ethyl 4,5-dimethyl-2-(propanoylamino)thiophene-3-carboxylate structure
72965-17-4 structure
Product Name:ethyl 4,5-dimethyl-2-(propanoylamino)thiophene-3-carboxylate
CAS No:72965-17-4
MF:C12H17NO3S
MW:255.333282232285
CID:3079155
PubChem ID:592652
Update Time:2025-06-08

ethyl 4,5-dimethyl-2-(propanoylamino)thiophene-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 4,5-dimethyl-2-(propanoylamino)thiophene-3-carboxylate
    • AKOS000676280
    • ethyl 4,5-dimethyl-2-propanamidothiophene-3-carboxylate
    • BBL000769
    • Ethyl 4,5-dimethyl-2-propionamidothiophene-3-carboxylate
    • INSOSFIPBXUQRU-UHFFFAOYSA-N
    • Ethyl 4,5-dimethyl-2-(propionylamino)-3-thiophenecarboxylate #
    • DTXSID301170619
    • Ethyl 4,5-dimethyl-2-(propionylamino)-3-thiophenecarboxylate
    • Oprea1_837233
    • IDI1_020656
    • HMS1477M18
    • STK282004
    • 72965-17-4
    • ChemDiv3_001690
    • AH-262/01716033
    • Ethyl 4,5-dimethyl-2-[(1-oxopropyl)amino]-3-thiophenecarboxylate
    • Oprea1_461712
    • EU-0038862
    • CCG-107099
    • BRD-K22271196-001-01-8
    • CS-0326500
    • Ethyl 4,5-dimethyl-2-((1-oxopropyl)amino)-3-thiophenecarboxylate
    • VS-00722
    • Ethyl 4,5-dimethyl-2-propionamido-3-thiophenecarboxylate
    • Inchi: 1S/C12H17NO3S/c1-5-9(14)13-11-10(12(15)16-6-2)7(3)8(4)17-11/h5-6H2,1-4H3,(H,13,14)
    • InChI Key: INSOSFIPBXUQRU-UHFFFAOYSA-N
    • SMILES: S1C(C)=C(C)C(C(=O)OCC)=C1NC(CC)=O

Computed Properties

  • Exact Mass: 255.09291458Da
  • Monoisotopic Mass: 255.09291458Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 295
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 83.6Ų

ethyl 4,5-dimethyl-2-(propanoylamino)thiophene-3-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1397170-500mg
Ethyl 4,5-dimethyl-2-propionamidothiophene-3-carboxylate
72965-17-4 98%
500mg
¥4221.00 2024-07-28

Additional information on ethyl 4,5-dimethyl-2-(propanoylamino)thiophene-3-carboxylate

Introduction to Ethyl 4,5-Dimethyl-2-(Propanoylamino)thiophene-3-carboxylate (CAS No. 72965-17-4)

Ethyl 4,5-dimethyl-2-(propanoylamino)thiophene-3-carboxylate (CAS No. 72965-17-4) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique thiophene core and functional groups, exhibits a range of biological activities that make it a valuable candidate for various applications. In this comprehensive introduction, we will delve into the chemical structure, synthesis methods, biological properties, and potential therapeutic applications of this compound.

The chemical structure of ethyl 4,5-dimethyl-2-(propanoylamino)thiophene-3-carboxylate is defined by its thiophene ring, which is substituted with two methyl groups at positions 4 and 5. The carboxylate group is esterified with an ethyl group, and the amino group is acylated with a propanoyl moiety. This intricate arrangement of functional groups imparts specific chemical and biological properties to the molecule, making it an interesting subject for detailed study.

Recent advancements in synthetic chemistry have led to the development of efficient methods for the preparation of ethyl 4,5-dimethyl-2-(propanoylamino)thiophene-3-carboxylate. One such method involves the condensation of 4,5-dimethylthiophene-2-carboxylic acid with propanoyl chloride in the presence of a base, followed by esterification with ethanol. This multi-step process ensures high yields and purity, making it suitable for large-scale production in both academic and industrial settings.

In terms of biological activity, ethyl 4,5-dimethyl-2-(propanoylamino)thiophene-3-carboxylate has shown promising results in various assays. Studies have demonstrated its potential as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has exhibited antioxidant properties by scavenging free radicals and protecting cells from oxidative stress. These findings suggest that the compound could be a valuable lead for the development of new therapeutic agents targeting inflammatory diseases.

Furthermore, research has explored the potential of ethyl 4,5-dimethyl-2-(propanoylamino)thiophene-3-carboxylate in cancer therapy. Preliminary studies have indicated that it can induce apoptosis in cancer cells through the modulation of key signaling pathways such as p53 and Bcl-2. This selective cytotoxicity against cancer cells while sparing normal cells makes it an attractive candidate for further investigation in oncology.

The pharmacokinetic properties of ethyl 4,5-dimethyl-2-(propanoylamino)thiophene-3-carboxylate have also been studied to assess its suitability as a drug candidate. Results from animal models have shown favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The compound exhibits good oral bioavailability and a reasonable half-life, which are essential characteristics for a successful therapeutic agent.

In conclusion, ethyl 4,5-dimethyl-2-(propanoylamino)thiophene-3-carboxylate (CAS No. 72965-17-4) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it a valuable subject for further research and development in medicinal chemistry and pharmaceutical sciences. As ongoing studies continue to uncover new insights into its mechanisms of action and potential uses, this compound holds significant promise for advancing our understanding and treatment of various diseases.

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